molecular formula C22H22N2O2S B5181042 4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide

4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide

Cat. No.: B5181042
M. Wt: 378.5 g/mol
InChI Key: XVXRARBRRBNVGU-UHFFFAOYSA-N
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Description

4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a butoxy group, a naphthalene ring, and a carbamothioyl group attached to a benzamide core. Its complex structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with naphthalen-1-yl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or naphthalenes.

Scientific Research Applications

4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide can be compared with other similar compounds, such as:

    N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a benzamide core.

    4-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide: Similar structure but with a methoxy group instead of a butoxy group.

    N-(naphthalen-1-ylcarbamothioyl)benzamide: Lacks the butoxy group, making it less hydrophobic.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

4-butoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-2-3-15-26-18-13-11-17(12-14-18)21(25)24-22(27)23-20-10-6-8-16-7-4-5-9-19(16)20/h4-14H,2-3,15H2,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXRARBRRBNVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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